Molecular structure and formula of 2-(1-Isobutyl-3-piperidinyl)acetic acid
Molecular structure and formula of 2-(1-Isobutyl-3-piperidinyl)acetic acid
Topic: Molecular Structure and Formula of 2-(1-Isobutyl-3-piperidinyl)acetic acid Document Type: Technical Whitepaper / Research Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Structural Analysis, Synthetic Methodology, and Pharmacological Utility
Executive Summary & Chemical Identity
2-(1-Isobutyl-3-piperidinyl)acetic acid (CAS: 1220019-60-2) represents a specialized scaffold in medicinal chemistry, functioning primarily as a non-proteinogenic amino acid surrogate and a GABAergic pharmacophore .
Structurally, it combines a saturated piperidine heterocycle with a flexible acetic acid side chain and a lipophilic isobutyl tail. This architecture positions it as a critical building block for peptidomimetics (mimicking proline/glycine turns) and as a core intermediate in the synthesis of neurotransmitter modulators, specifically those targeting the Gamma-Aminobutyric Acid (GABA) transport system.
Physicochemical Profile[1][2][3][4][5][6]
| Parameter | Data |
| IUPAC Name | 2-(1-(2-methylpropyl)piperidin-3-yl)acetic acid |
| CAS Registry Number | 1220019-60-2 |
| Molecular Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol |
| Physical State | Solid / Crystalline Powder |
| Solubility | Soluble in Methanol, DMSO, Dilute Acid; Sparingly soluble in Water (neutral pH) |
| pKa (Predicted) | Acid: ~4.5 |
| LogP (Predicted) | ~1.8 (Lipophilic due to isobutyl group) |
Molecular Architecture & Pharmacophore Mapping
The molecule's utility stems from its three distinct functional domains, which allow it to interact with biological targets through multiple binding modes.
Structural Domains
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The Acidic Head (Carboxyl Group):
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Acts as a hydrogen bond donor/acceptor.
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Mimics the C-terminus of amino acids or the carboxylate of GABA.
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Provides electrostatic interaction with positively charged receptor residues (e.g., Arginine/Lysine pockets).
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The Basic Core (Piperidine Ring):
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The nitrogen atom, typically protonated at physiological pH, provides a cationic center essential for receptor affinity (e.g., in GPCRs or ion channels).
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The ring structure restricts conformational freedom compared to linear alkyl chains, reducing the entropic penalty of binding.
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The Lipophilic Tail (Isobutyl Group):
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Enhances blood-brain barrier (BBB) permeability.
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Targets hydrophobic pockets (e.g., Leucine-binding sites or allosteric modulatory sites).
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Chirality Note
The carbon at position 3 of the piperidine ring is a chiral center .
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Implication: The molecule exists as (R) and (S) enantiomers. In biological systems, one enantiomer typically exhibits significantly higher potency (eutomer) than the other (distomer).
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Recommendation: For high-affinity applications, asymmetric synthesis or chiral resolution is required to isolate the active enantiomer.
Synthetic Methodology (Protocols)
The most robust route for synthesizing 2-(1-Isobutyl-3-piperidinyl)acetic acid is via Reductive Amination . This method is preferred over direct alkylation (using isobutyl halides) because it minimizes over-alkylation and quaternary ammonium salt formation.
Pathway Visualization
Figure 1: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).
Detailed Experimental Protocol
Objective: Synthesis of 2-(1-Isobutyl-3-piperidinyl)acetic acid via reductive amination.
Reagents:
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Piperidine-3-acetic acid (1.0 equiv)
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Isobutyraldehyde (1.1 equiv)
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Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
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Acetic Acid (catalytic, optional if pH adjustment needed)
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Procedure:
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Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Piperidine-3-acetic acid (10 mmol) in DCE (50 mL).
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Imine Formation: Add Isobutyraldehyde (11 mmol) to the solution. Stir at room temperature for 30–60 minutes to allow the formation of the iminium ion intermediate.
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Note: If the starting amino acid is a zwitterion and insoluble, add 1.0 equiv of Triethylamine (TEA) to solubilize it, though this may require stronger reducing conditions.
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Reduction: Cool the mixture to 0°C. Carefully add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.
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Why STAB? It is milder than NaBH₄ and selective for imines over aldehydes/ketones, preventing side reactions.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere. Monitor reaction progress via TLC (System: MeOH/DCM 1:9) or LC-MS.
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Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL).
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Workup:
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Extract the aqueous layer with DCM (3 x 30 mL).
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Crucial Step: Since the product is an amino acid (amphoteric), the pH must be adjusted to the isoelectric point (pI ~6-7) to maximize extraction into the organic phase, or use an ion-exchange resin for purification.
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Dry the combined organic layers over anhydrous MgSO₄.
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Filter and concentrate under reduced pressure.
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Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography if necessary.
Pharmacological Applications & Logic
This molecule is rarely a final drug but rather a privileged scaffold . Its applications are derived from its structural homology to known neurotransmitters and inhibitors.
GABA Uptake Inhibition (GAT Targeting)
The structure is a homolog of N-isobutylnipecotic acid .[1]
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Mechanism: Nipecotic acid is a potent inhibitor of GABA uptake but cannot cross the BBB. Adding a lipophilic group (Isobutyl) to the nitrogen facilitates BBB transport.
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differentiation: By extending the carboxylic acid by one carbon (acetic vs. carboxylic), the molecule probes the spatial tolerance of the GAT-1 transporter active site. This often results in altered selectivity between GAT-1 (neuronal) and GAT-3 (glial) transporters.
Peptidomimetics (Turn Inducers)
In peptide drug design, linear peptides are rapidly degraded.
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Application: This molecule can be inserted into a peptide chain. The piperidine ring constrains the backbone dihedral angles (
), forcing the peptide into a specific turn conformation (e.g., -turn). -
Result: This stabilizes the bioactive conformation and increases resistance to proteolytic cleavage.
Pathway Interaction Map
Figure 2: Pharmacological interaction logic for piperidine-3-acetic acid derivatives.
Analytical Characterization
To validate the synthesis of CAS 1220019-60-2, the following spectral data is expected:
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¹H NMR (CDCl₃, 400 MHz):
- 0.90 (d, 6H, Isobutyl-CH₃)
- 2.0–2.1 (d, 2H, -CH₂-COOH)
- 2.8–3.0 (m, Ring protons near N)
- 10.0+ (Broad s, 1H, COOH)
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Mass Spectrometry (ESI+):
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Expected [M+H]⁺ peak at 200.3 m/z .
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IR Spectroscopy:
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Broad band at 2500–3000 cm⁻¹ (O-H stretch, carboxylic acid).
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Sharp band at ~1710 cm⁻¹ (C=O stretch).
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References
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for the described synthesis).
- Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry.
